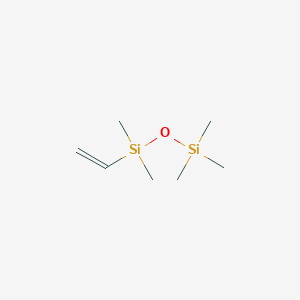

VINYLPENTAMETHYLDISILOXANE

Description

Properties

IUPAC Name |

ethenyl-dimethyl-trimethylsilyloxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18OSi2/c1-7-10(5,6)8-9(2,3)4/h7H,1H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRXLWNSVYPSRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061692 | |

| Record name | Pentamethylvinyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438-79-5 | |

| Record name | Vinylpentamethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1438-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disiloxane, 1-ethenyl-1,1,3,3,3-pentamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disiloxane, 1-ethenyl-1,1,3,3,3-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentamethylvinyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3-Pentamethyl-3-vinyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Ethenylpentamethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of ethenylpentamethyldisiloxane, a key intermediate in the production of various silicone-based materials. The document details the prevalent synthetic methodologies, purification protocols, and analytical techniques for quality control.

Introduction

Ethenylpentamethyldisiloxane, also known as vinylpentamethyldisiloxane, is an organosilicon compound with the chemical formula C7H18OSi2.[1][2] Its structure features a vinyl functional group attached to a disiloxane backbone, making it a valuable monomer and crosslinking agent in the synthesis of silicone polymers.[3][4] These polymers find extensive applications in the pharmaceutical, cosmetic, and advanced materials industries due to their desirable properties such as thermal stability, biocompatibility, and chemical inertness.[3][4] This guide focuses on the practical aspects of synthesizing and purifying high-purity ethenylpentamethyldisiloxane for research and development purposes.

Synthesis of Ethenylpentamethyldisiloxane

The most common and efficient method for the laboratory-scale synthesis of ethenylpentamethyldisiloxane is the Grignard reaction. This method involves the reaction of a chlorosilane with a vinyl Grignard reagent. An alternative industrial-scale method is the direct hydrosilylation of acetylene with pentamethyldisiloxane, often catalyzed by platinum-based catalysts.[3][5]

Grignard Reaction Synthesis

This synthetic route utilizes the reaction between chloropentamethyldisiloxane and vinylmagnesium bromide. The Grignard reagent acts as a nucleophile, attacking the electrophilic silicon atom and displacing the chloride, thus forming the desired carbon-silicon bond.[6][7]

Reaction: (CH₃)₃Si-O-Si(CH₃)₂Cl + CH₂=CHMgBr → (CH₃)₃Si-O-Si(CH₃)₂CH=CH₂ + MgBrCl

Experimental Protocol:

A detailed experimental protocol for the Grignard synthesis of ethenylpentamethyldisiloxane is provided below. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent quenching of the Grignard reagent.[8]

Materials and Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Magnesium turnings

-

Vinyl bromide

-

Chloropentamethyldisiloxane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Vinylmagnesium Bromide:

-

In a flame-dried three-neck flask under an inert atmosphere, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small portion of a solution of vinyl bromide in anhydrous diethyl ether or THF to initiate the reaction.

-

Once the reaction starts (indicated by bubbling and a color change), add the remaining vinyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[8]

-

-

Reaction with Chloropentamethyldisiloxane:

-

Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath.

-

Add a solution of chloropentamethyldisiloxane in anhydrous diethyl ether or THF dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Gas Chromatography (GC).

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and precipitate the magnesium salts.[6]

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Quantitative Data for Grignard Synthesis:

| Parameter | Value/Range |

| Reactant Molar Ratio | 1.1 : 1 (Vinylmagnesium bromide : Chloropentamethyldisiloxane) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 70 - 85% |

| Purity before Purification | > 90% (by GC) |

Hydrosilylation Synthesis

Hydrosilylation involves the addition of a silicon-hydride bond across a carbon-carbon double bond. For the synthesis of ethenylpentamethyldisiloxane, this would involve the reaction of pentamethyldisiloxane with acetylene, typically catalyzed by a platinum complex like Karstedt's catalyst.[3][5] This method is more common in industrial settings.

Reaction: (CH₃)₃Si-O-Si(CH₃)₂H + CH≡CH --(Pt catalyst)--> (CH₃)₃Si-O-Si(CH₃)₂CH=CH₂

Purification of Ethenylpentamethyldisiloxane

The primary method for purifying ethenylpentamethyldisiloxane is fractional distillation under reduced pressure. This technique is effective in separating the desired product from unreacted starting materials, by-products, and residual solvent.[9][10] Given the boiling point of ethenylpentamethyldisiloxane is 120 °C at atmospheric pressure, vacuum distillation is often employed to reduce the boiling temperature and prevent potential polymerization or degradation of the vinyl group at elevated temperatures.[1][11]

Experimental Protocol: Fractional Distillation

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flask

-

Vacuum pump and pressure gauge

-

Heating mantle with a stirrer

Procedure:

-

Apparatus Setup:

-

Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.

-

Place the crude ethenylpentamethyldisiloxane in the distillation flask with a magnetic stir bar.

-

Connect the apparatus to a vacuum pump through a cold trap.

-

-

Distillation:

-

Begin stirring and gradually apply vacuum to the system.

-

Slowly heat the distillation flask.

-

Collect the initial fraction, which will primarily consist of any remaining solvent and low-boiling impurities.

-

As the temperature of the vapor at the top of the column stabilizes near the boiling point of the product at the applied pressure, change the receiving flask to collect the pure ethenylpentamethyldisiloxane.

-

Continue distillation until the majority of the product has been collected, leaving behind high-boiling residues in the distillation flask.

-

Quantitative Data for Purification:

| Parameter | Value/Range |

| Boiling Point (atm) | 120 °C |

| Reduced Pressure Range | 20 - 50 mmHg |

| Corresponding Boiling Point | 50 - 70 °C (estimated) |

| Expected Purity after Distillation | > 98% (by GC-MS) |

Quality Control and Analysis

The purity and identity of the synthesized ethenylpentamethyldisiloxane should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

GC-MS: This technique is used to determine the purity of the sample and identify any volatile impurities. The retention time of the main peak can be compared to a standard, and the mass spectrum will show characteristic fragments of ethenylpentamethyldisiloxane.[12][13]

-

NMR Spectroscopy (¹H, ¹³C, ²⁹Si): NMR provides detailed structural information, confirming the presence of the vinyl and pentamethyldisiloxane moieties.

Workflow and Process Diagrams

Synthesis Workflow:

Caption: Grignard synthesis workflow for ethenylpentamethyldisiloxane.

Purification Workflow:

References

- 1. This compound | [gelest.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. youtube.com [youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. EP0543665A1 - Siloxane purification - Google Patents [patents.google.com]

- 10. data.epo.org [data.epo.org]

- 11. US2240764A - Distillation of vinyl aromatic compounds - Google Patents [patents.google.com]

- 12. Detection and characterization of poly(dimethylsiloxane)s in biological tissues by GC/AED and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GC-MS and Surface Characteristics of Polyvinyl Siloxane-An In Vitro Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of Reactivity: An In-depth Technical Guide to the Reaction Mechanisms of Vinyl-Functional Siloxanes

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of vinyl-functional siloxanes is paramount for the innovation of advanced materials. This technical guide delves into the core reaction pathways that govern the transformation of these versatile precursors into highly engineered silicones, with a focus on hydrosilylation, radical polymerization, and thiol-ene reactions.

Vinyl-functional siloxanes are a cornerstone in the development of a vast array of materials, from biomedical devices and drug delivery systems to high-performance elastomers and coatings. Their reactivity, centered around the vinyl group (–CH=CH2), allows for a variety of crosslinking and modification strategies, each with unique characteristics and applications. This guide provides a detailed exploration of the fundamental reaction mechanisms, supported by experimental insights and quantitative data.

Hydrosilylation: The Workhorse of Silicone Curing

Hydrosilylation, also known as addition cure, is the most prevalent method for curing vinyl-functional siloxanes. This reaction involves the addition of a silicon-hydride (Si-H) group across the vinyl double bond, forming a stable silicon-carbon bond.[1][2] The process is typically catalyzed by platinum-based complexes, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a Pt(0)-divinyltetramethyldisiloxane complex), which offer high efficiency and selectivity.[3][4]

The reaction proceeds with no byproducts, leading to dimensionally stable materials.[1] It can be tailored for various curing profiles, including Room Temperature Vulcanizing (RTV), Low-Temperature Vulcanizing (LTV), and High-Temperature Vulcanizing (HTV) systems.[1][5]

The Chalk-Harrod Mechanism

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[3][6] This multi-step process involves the coordination of the platinum catalyst with both the vinyl siloxane and the hydride-functional siloxane.

A key feature of this reaction is its regioselectivity, predominantly yielding the anti-Markovnikov (β-addition) product, where the silicon atom attaches to the terminal carbon of the vinyl group.[6][7] However, minor amounts of the Markovnikov (α-addition) product can also be formed.[6]

Caption: Hydrosilylation via the Chalk-Harrod Mechanism

Experimental Protocol: Monitoring Hydrosilylation via FT-IR Spectroscopy

A common method to monitor the progress of a hydrosilylation reaction is through Fourier-Transform Infrared (FT-IR) spectroscopy.[7]

-

Materials: Vinyl-functional siloxane, hydride-functional siloxane, platinum catalyst (e.g., Karstedt's catalyst), and an appropriate solvent (e.g., toluene).

-

Procedure:

-

The vinyl-functional siloxane and hydride-functional siloxane are mixed in the desired stoichiometric ratio in the solvent.

-

An initial FT-IR spectrum is recorded to establish the baseline absorbance of the Si-H bond (typically around 2100-2200 cm⁻¹) and the C=C bond of the vinyl group (around 1600 cm⁻¹).

-

The platinum catalyst is added to the mixture to initiate the reaction.

-

FT-IR spectra are recorded at regular intervals.

-

The disappearance of the Si-H and C=C absorbance peaks and the appearance of new peaks corresponding to the Si-CH₂-CH₂-Si linkage confirm the progress of the reaction.[7]

-

-

Data Analysis: The conversion can be quantified by measuring the decrease in the integrated area of the Si-H peak over time.

| Reactant Ratio (Si-H:Vinyl) | Catalyst Concentration (ppm Pt) | Reaction Temperature (°C) | Time for >95% Conversion (min) | Reference |

| 1.5:1 | 10 | 80 | 60 | [7] |

| 1:1 | 5 | 100 | 45 | [7] |

| 2:1 | 15 | 60 | 90 | [7] |

Radical Polymerization: A Versatile Crosslinking Strategy

Radical polymerization of vinyl-functional siloxanes offers an alternative curing method, often initiated by peroxides at elevated temperatures or by photoinitiators upon exposure to UV light.[1][8] This method is widely used in the production of high-consistency silicone rubbers (HCR).[1]

Peroxide-Initiated Radical Polymerization

At temperatures between 140-160°C, organic peroxides, such as dicumyl peroxide or benzoyl peroxide, decompose to form highly reactive radical species.[1] These radicals can abstract a hydrogen atom from a methyl group on the siloxane backbone or add across the vinyl double bond, initiating a chain reaction that leads to crosslinking.[1]

Caption: Peroxide-Initiated Radical Polymerization

Photoinitiated Radical Polymerization

UV-curable silicone systems utilize photoinitiators that, upon absorption of UV radiation, generate free radicals.[9][10] These radicals then initiate the polymerization of vinyl groups. This method allows for rapid, on-demand curing at ambient temperatures. Common photoinitiators include benzoin ethers and acylphosphine oxides.[9][11]

| Photoinitiator | UV Wavelength (nm) | Curing Time (s) | Final Conversion (%) | Reference |

| Benzoin Isobutyl Ether | 365 | 10-30 | >90 | [9] |

| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | 380-405 | 5-15 | >95 | [11] |

Thiol-Ene "Click" Chemistry: A Highly Efficient and Orthogonal Reaction

The thiol-ene reaction is a "click" chemistry process involving the radical-mediated addition of a thiol (S-H) group to a vinyl group.[12][13] This reaction is known for its high efficiency, rapid reaction rates, and insensitivity to oxygen, which can be an inhibitor in other radical polymerizations.[12][14]

The reaction proceeds via a step-growth mechanism, which leads to more uniform network formation and delayed gelation.[12][15] It can be initiated by photoinitiators or thermal initiators.

Thiol-Ene Reaction Mechanism

The mechanism involves a repeating cycle of a thiyl radical adding to a vinyl group to form a carbon-centered radical, which then abstracts a hydrogen from another thiol group, regenerating the thiyl radical.[12][14]

Caption: Thiol-Ene Radical-Mediated Addition

Experimental Protocol: Synthesis of Thiol-Functionalized Siloxanes

Thiol-functionalized siloxanes can be synthesized for subsequent thiol-ene reactions.

-

Materials: (3-Mercaptopropyl)methyldimethoxysilane, water, and an acid or base catalyst.

-

Procedure:

-

(3-Mercaptopropyl)methyldimethoxysilane is hydrolyzed by the addition of water, typically with an acid or base catalyst to control the reaction rate.

-

The resulting silanols undergo condensation to form a polysiloxane with pendant mercaptopropyl groups.

-

The reaction can be monitored by the disappearance of the Si-OCH₃ groups using NMR spectroscopy.[12]

-

| Monomer | Catalyst | Reaction Temperature (°C) | Polymerization Time (h) | Molecular Weight ( g/mol ) | Reference |

| (3-Mercaptopropyl)methyldimethoxysilane | HCl | 60 | 24 | 2000-5000 | [12] |

| (3-Mercaptopropyl)trimethoxysilane | Acetic Acid | 70 | 18 | 3000-8000 | [12] |

Conclusion

The reaction mechanisms of vinyl-functional siloxanes provide a versatile toolbox for the design and synthesis of advanced silicone materials. Hydrosilylation remains the industry standard for many applications due to its clean and efficient nature. Radical polymerization offers a robust method for creating highly crosslinked networks, while the thiol-ene reaction provides a rapid and oxygen-tolerant alternative with "click" chemistry precision. A thorough understanding of these fundamental pathways, coupled with precise control over reaction conditions and formulations, is essential for researchers and professionals aiming to push the boundaries of materials science and drug development.

References

- 1. Vinyl-Functional Silicones - Gelest [technical.gelest.com]

- 2. Vinyl Functional Silicone Fluids | Genesee Polymers Corporation [gpcsilicones.com]

- 3. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. gelest.com [gelest.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thioxanthone-Based Siloxane Photosensitizer for Cationic/Radical Photopolymerization and Photoinduced Sol–Gel Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Photoinitiator - Wikipedia [en.wikipedia.org]

- 12. Synthesis and Characterization of Thiol-Ene Functionalized Siloxanes and Evaluation of their Crosslinked Network Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? | MDPI [mdpi.com]

- 14. Thiol-ene functionalized siloxanes for use as elastomeric dental impression materials | Pocket Dentistry [pocketdentistry.com]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to CAS 1438-79-5 and the Chemically-Related Compound 1,3,5-Tris(oxiranylmethyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione

A Note on Chemical Identification: The provided CAS number, 1438-79-5, correctly corresponds to the chemical Vinylpentamethyldisiloxane . However, the accompanying chemical name, 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(oxiranylmethyl)-, corresponds to a different compound, Triglycidyl isocyanurate (TGIC) , which has the CAS number 2451-62-9.

This guide will provide a comprehensive overview of the physical and chemical data for both compounds to address the user's query in its entirety.

Part 1: this compound (CAS 1438-79-5)

This compound is a siloxane compound with applications in silicone chemistry and materials science.

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H18OSi2 | [1] |

| Molecular Weight | 174.39 g/mol | [1][2] |

| Appearance | Transparent liquid | [3] |

| Boiling Point | 120 °C at 760 mmHg | [1][2] |

| Density | 0.787 g/mL | [1][2] |

| Flash Point | 12 °C | [1][2] |

| Refractive Index | 1.3930 at 20°C | [1][4] |

| Melting Point | <0 °C | [3][4] |

| Hydrolytic Sensitivity | No significant reaction with aqueous systems | [1][4] |

Experimental Protocols

The determination of the physical and chemical properties of liquid chemicals like this compound is typically performed following standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

1. Determination of Boiling Point (Following OECD Guideline 103)

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6]

-

Methodology (Ebulliometer):

-

A sample of this compound is placed in an ebulliometer, which is an apparatus designed for precise boiling point measurements.

-

The liquid is heated, and the temperature of the boiling liquid and its vapor are measured simultaneously.

-

The boiling point is determined when these two temperatures are equal and remain constant.

-

The pressure is recorded, and if necessary, the boiling point is corrected to standard atmospheric pressure (101.325 kPa).[4]

-

2. Determination of Density (Following OECD Guideline 109)

-

Principle: Density is the mass of a substance per unit volume.[1][7][8]

-

Methodology (Oscillating Densimeter):

-

A U-shaped tube is filled with the liquid sample.

-

The tube is then electronically excited to oscillate at its characteristic frequency.

-

This frequency is dependent on the mass of the liquid in the tube, and therefore its density.

-

The instrument is calibrated with two substances of known density, and the density of the this compound is then determined.[3]

-

3. Determination of Refractive Index (Following ASTM D1218)

-

Principle: The refractive index is a measure of how much a ray of light bends when it passes from one medium (air) into another (the sample).[2][9][10]

-

Methodology (Abbe Refractometer):

-

A small sample of this compound is placed between the two prisms of an Abbe refractometer.

-

The temperature is controlled, typically at 20°C.

-

Light of a specific wavelength (usually the sodium D-line, 589.3 nm) is passed through the sample.

-

The refractometer is adjusted until the boundary between the light and dark fields is centered in the eyepiece.

-

The refractive index is then read from the instrument's scale.[10]

-

Experimental Workflow: Quality Control in Siloxane Manufacturing

As an industrial chemical, this compound is subject to rigorous quality control throughout its manufacturing process. The following diagram illustrates a typical workflow.

Part 2: Triglycidyl isocyanurate (CAS 2451-62-9)

Triglycidyl isocyanurate (TGIC) is a trifunctional epoxy compound primarily used as a cross-linking agent in polyester powder coatings.[9] It is also investigated for its biological activities, including anti-tumor properties.

Physical and Chemical Data

The key physical and chemical properties of Triglycidyl isocyanurate are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C12H15N3O6 | [11] |

| Molecular Weight | 297.26 g/mol | [11] |

| Appearance | White crystalline solid/powder | [5][7] |

| Melting Point | 90-125 °C (Technical Grade) | [8] |

| Boiling Point | >240 °C (decomposes) | [7] |

| Density | 1.42 - 1.46 g/cm³ at 20°C | [7][12] |

| Vapor Pressure | <0.007 Pa at 20°C | [7] |

| Water Solubility | ~9 g/L at 25°C | [7][8] |

| Log P (Octanol/Water Partition Coefficient) | -0.8 | [7][8] |

| Flash Point | >170 °C | [12] |

Experimental Protocols

Standardized methods are employed to determine the physical properties of solid chemicals like TGIC.

1. Determination of Melting Point (Following OECD Guideline 102)

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.

-

Methodology (Differential Scanning Calorimetry - DSC):

-

A small, weighed sample of TGIC and a reference material are placed in separate pans within the DSC instrument.

-

The temperature of both the sample and the reference is increased at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

An endothermic peak is observed as the sample melts, and the onset temperature of this peak is taken as the melting point.[13]

-

2. Determination of Water Solubility (Following OECD Guideline 105 - Flask Method)

-

Principle: This method determines the saturation mass concentration of a substance in water at a given temperature.

-

Methodology:

-

An excess amount of TGIC is added to a known volume of water in a flask.

-

The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

The mixture is then centrifuged or filtered to separate the undissolved solid.

-

The concentration of TGIC in the clear aqueous solution is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Biological Activity and Signaling Pathways

Triglycidyl isocyanurate has been shown to possess anti-neoplastic and genotoxic properties. One of its mechanisms of action involves the activation of the p53 tumor suppressor pathway.[5] The epoxide groups of TGIC are reactive and can alkylate DNA, which is a form of genotoxic stress.[12] This DNA damage can trigger a cellular response mediated by p53.

The following diagram illustrates a simplified signaling pathway for p53 activation in response to TGIC-induced DNA damage.

References

- 1. oecd.org [oecd.org]

- 2. petrolube.com [petrolube.com]

- 3. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. store.astm.org [store.astm.org]

- 10. matestlabs.com [matestlabs.com]

- 11. inchem.org [inchem.org]

- 12. Triglycidyl isocyanurate, Toxicological Evaluation and Limit Values for 2-Ethylhexyl acrylate, Propylene carbonate, Quaternary ammonium compounds, Triglycidyl isocyanurate, and Tripropyleneglycol diacrylate [www2.mst.dk]

- 13. OECD 102 / 103 - Phytosafe [phytosafe.com]

Spectroscopic Analysis of Vinylpentamethyldisiloxane: A Technical Guide

An In-depth Examination of NMR, IR, and MS Data for Researchers and Drug Development Professionals

Vinylpentamethyldisiloxane (C₇H₁₈OSi₂), a key organosilicon compound, finds extensive application in the synthesis of advanced silicone polymers and as a crucial intermediate in the pharmaceutical and cosmetics industries.[1][2] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization and for ensuring the quality and consistency of end products. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound, presenting expected data, detailed experimental protocols, and visual representations of its structure and potential fragmentation pathways.

Molecular Structure and Spectroscopic Overview

This compound possesses a flexible siloxane backbone with both vinyl and methyl functional groups. This unique structure gives rise to characteristic spectroscopic signatures that are invaluable for its identification and characterization. The molecular weight of this compound is 174.39 g/mol .[1]

Caption: Ball-and-stick model of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of the ¹H, ¹³C, and ²⁹Si nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for the vinyl and methyl protons. The vinyl group protons typically appear as a complex multiplet in the range of 5.7 to 6.2 ppm. The methyl protons attached to the silicon with the vinyl group and the trimethylsilyl protons are expected to appear as sharp singlets at slightly different chemical shifts in the upfield region, typically between 0.0 and 0.3 ppm.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si-CH=CH₂ | 5.7 - 6.2 | Multiplet | 3H |

| Si(CH₃)₂ | ~0.1 - 0.3 | Singlet | 6H |

| Si(CH₃)₃ | ~0.0 - 0.2 | Singlet | 9H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the vinyl carbons and the two types of methyl carbons. The vinyl carbons are expected to resonate in the downfield region, characteristic of sp² hybridized carbons, while the methyl carbons will appear in the upfield region.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Si-C H=CH₂ | 130 - 140 |

| Si-CH=C H₂ | 130 - 140 |

| Si(C H₃)₂ | 0 - 5 |

| Si(C H₃)₃ | 0 - 5 |

²⁹Si NMR Spectroscopy

²⁹Si NMR is particularly useful for characterizing the silicon environments in siloxane compounds.[3] this compound contains two distinct silicon atoms: one in a monofunctional "M" unit (Me₃SiO₀.₅) and one in a difunctional "D" unit with a vinyl substituent (ViMe₂SiO). The chemical shifts for these units are expected in well-defined regions.[4][5]

| Silicon Assignment | Unit Type | Expected Chemical Shift (δ, ppm) |

| (CH₃)₃Si O | M | +5 to +15 |

| (CH₂=CH)(CH₃)₂Si O | DVi | -20 to -25 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is dominated by strong absorptions corresponding to Si-O-Si, Si-CH₃, and C-H vibrations, as well as characteristic bands for the vinyl group.[6]

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| C-H stretch (vinyl) | =C-H | 3050 - 3070 | Medium |

| C-H stretch (methyl) | C-H | 2960 - 2970 | Strong |

| C=C stretch | C=C | 1590 - 1610 | Medium |

| CH₃ deformation (asymmetric) | Si-CH₃ | ~1410 | Medium |

| CH₃ deformation (symmetric) | Si-CH₃ | 1260 - 1270 | Strong |

| Si-O-Si stretch (asymmetric) | Si-O-Si | 1050 - 1090 | Very Strong |

| C-H out-of-plane bend (vinyl) | =C-H | 960 - 1010 | Strong |

| Si-C stretch / CH₃ rock | Si-CH₃ | 790 - 850 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) is a common technique for volatile compounds like this, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The molecular ion peak is expected at an m/z of 174. The fragmentation is likely to involve the cleavage of Si-C and Si-O bonds. Common losses include methyl radicals (CH₃•, mass 15) and the vinyl group (C₂H₃•, mass 27).

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

| m/z | Proposed Fragment Ion | Possible Neutral Loss |

| 174 | [C₇H₁₈OSi₂]⁺˙ (Molecular Ion) | - |

| 159 | [C₆H₁₅OSi₂]⁺ | •CH₃ |

| 147 | [C₅H₁₅OSi₂]⁺ | •C₂H₃ |

| 73 | [Si(CH₃)₃]⁺ | C₄H₉OSi |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation : Prepare a solution of this compound (typically 5-20 mg) in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition : Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

²⁹Si NMR Acquisition : Due to the low sensitivity and negative Nuclear Overhauser Effect (NOE) of ²⁹Si, use techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or add a relaxation agent (e.g., Cr(acac)₃) to shorten the long relaxation times and suppress the negative NOE.[5]

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

IR Spectroscopy

-

Sample Preparation : As this compound is a liquid, it can be analyzed neat. Place a small drop of the sample between two KBr or NaCl plates to form a thin film.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition : Record a background spectrum of the empty sample compartment. Then, place the sample in the beam path and record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction : For a volatile liquid like this compound, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is suitable. GC-MS provides the advantage of separating any impurities prior to mass analysis.

-

Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis : Scan a suitable mass range (e.g., m/z 40-200) using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with library data if available.

Caption: General workflow for spectroscopic analysis.

References

Navigating the Synthesis and Safety of Organosiloxanes: A Technical Guide for Researchers

An in-depth examination of the health and safety considerations paramount for laboratory professionals engaged in the research and development of organosiloxane-based compounds. This guide provides a comprehensive overview of the toxicological profiles, handling protocols, and risk mitigation strategies essential for the safe manipulation of these versatile silicon-based polymers in a research and drug development context.

Organosiloxanes, commonly known as silicones, are a broad class of synthetic polymers characterized by a silicon-oxygen backbone. Their diverse physicochemical properties, ranging from high thermal stability and chemical inertness to biocompatibility and low surface tension, have led to their widespread application in pharmaceuticals, medical devices, and consumer products[1][2][3]. However, the safety profile of organosiloxanes is not uniform and is highly dependent on their molecular weight, structure (linear versus cyclic), and the presence of impurities[1][4][5]. This guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge to handle these materials safely and effectively.

Physicochemical and Toxicological Properties of Common Organosiloxanes

The safety of an organosiloxane is intrinsically linked to its chemical structure and physical properties. Low molecular weight and cyclic siloxanes, for instance, are generally more volatile and have a higher potential for biological interaction compared to high molecular weight linear polymers[1]. The following tables summarize key quantitative data for a selection of commonly encountered organosiloxanes.

Table 1: Physical Properties of Selected Organosiloxanes

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure (mm Hg @ 25°C) |

| Hexamethyldisiloxane (L2) | C6H18OSi2 | 162.38 | 101 | <5 |

| Octamethyltrisiloxane (L3) | C8H24O2Si3 | 236.53 | 153 | 1.3 |

| Decamethyltetrasiloxane (L4) | C10H30O3Si4 | 310.68 | 194 | 0.2 |

| Dodecamethylpentasiloxane (L5) | C12H36O4Si5 | 384.82 | 229 | <0.1 |

| Octamethylcyclotetrasiloxane (D4) | C8H24O4Si4 | 296.62 | 175 | 1.1 |

| Decamethylcyclopentasiloxane (D5) | C10H30O5Si5 | 370.77 | 210 | 0.4 |

Note: Data compiled from various sources. Exact values may vary depending on the source and measurement conditions.

Table 2: Toxicological Data for Selected Organosiloxanes

| Compound Name | Acute Oral LD50 (rat, mg/kg) | Acute Inhalation LC50 (rat, mg/L/4h) | NOAEL (No-Observed-Adverse-Effect Level) |

| Hexamethyldisiloxane (L2) | >5000 | >15.9 | 1600 ppm (inhalation, rat, 2 years)[6] |

| Octamethyltrisiloxane (L3) | >5000 | >23.6 | 1000 mg/kg/day (oral, rat, 28 days) |

| Decamethyltetrasiloxane (L4) | >5000 | >8.67 | 1000 mg/kg/day (oral, rat, 28 days) |

| Dodecamethylpentasiloxane (L5) | >5000 | >5.0 | 1000 mg/kg/day (oral, rat, 28 days) |

| Octamethylcyclotetrasiloxane (D4) | >1540 | 36 | 50 mg/kg/day (parental toxicity, oral)[7] |

| Decamethylcyclopentasiloxane (D5) | >5000 | 8.67 | 1000 mg/kg/day (oral, rat, 28 days) |

Note: Toxicological data can vary based on the study design and animal model. NOAEL values are highly dependent on the exposure route, duration, and endpoint measured. It is crucial to consult the original study for detailed information.

Health and Safety Considerations

While high molecular weight polydimethylsiloxanes (PDMS) are generally considered to have low toxicity and are biocompatible, certain organosiloxanes, particularly low molecular weight cyclic siloxanes like D4, have raised health concerns[1][2][3][8]. Some studies suggest that D4 may act as an endocrine disruptor, specifically by interacting with the estrogen receptor[4][9][10].

Exposure Routes and Personal Protective Equipment (PPE)

Exposure to organosiloxanes in a laboratory setting can occur through inhalation, dermal contact, and accidental ingestion[4][11]. Therefore, a comprehensive approach to personal protection is essential.

-

Respiratory Protection: For volatile siloxanes or when generating aerosols, a NIOSH-approved respirator is recommended. The type of respirator should be selected based on the specific compound and the potential exposure level[11][12][13].

-

Eye Protection: Chemical safety goggles or a face shield should always be worn to protect against splashes[11][13][14].

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are crucial to prevent dermal absorption. Lab coats or chemical-resistant aprons should be worn to protect clothing and skin[11][13][14][15].

-

Ventilation: All work with organosiloxanes should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the concentration of airborne vapors[11][12].

Experimental Protocols for Safety Assessment

A thorough safety assessment of novel or existing organosiloxanes is critical, particularly for applications in drug development and medical devices. Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are widely accepted for evaluating chemical safety[16][17].

Cytotoxicity Testing

Cytotoxicity assays are fundamental for assessing the potential of a substance to cause cell damage or death. The MTT assay is a common colorimetric method used for this purpose.

Protocol: MTT Assay for Cytotoxicity of Organosiloxanes

-

Cell Culture: Plate a suitable cell line (e.g., human fibroblasts, Vero cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Preparation of Extracts: Prepare extracts of the organosiloxane material by incubating it in a cell culture medium for a specified period (e.g., 24, 48, 72 hours) according to ISO 10993-12 standards[18].

-

Cell Exposure: Remove the old medium from the cells and replace it with the organosiloxane extracts at various concentrations. Include a negative control (fresh medium) and a positive control (a known cytotoxic substance).

-

Incubation: Incubate the cells with the extracts for a defined period (e.g., 24 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the negative control. A significant reduction in cell viability indicates a cytotoxic effect[19].

Dermal Irritation Testing

Assessing the potential for skin irritation is crucial for any compound that may come into contact with the skin. The OECD Test Guideline 439 outlines an in vitro method using reconstructed human epidermis (RhE) models.

Protocol: In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)

-

Tissue Preparation: Use commercially available RhE models, which consist of normal human-derived epidermal keratinocytes cultured to form a multi-layered, highly differentiated model of the human epidermis.

-

Test Substance Application: Apply a small, precise amount of the test organosiloxane directly to the surface of the RhE tissue.

-

Exposure and Incubation: Expose the tissue to the test substance for a defined period (e.g., 60 minutes). After exposure, rinse the tissue to remove the substance and incubate for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Cell Viability Assessment: Determine the viability of the RhE tissue using a quantitative method, typically the MTT assay as described above.

-

Data Interpretation: The reduction in cell viability compared to negative controls is used to classify the irritation potential of the substance. A viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant[6][20].

In Vitro Endocrine Disruption Assessment

To evaluate the potential of organosiloxanes to interfere with the endocrine system, in vitro assays targeting specific hormone receptors are employed. Reporter gene assays are commonly used to assess the activation of the estrogen receptor.

Protocol: Estrogen Receptor Transcriptional Activation Assay (e.g., OECD 455)

-

Cell Line: Utilize a stable transfected cell line that contains the human estrogen receptor alpha (hERα) and a reporter gene (e.g., luciferase) under the control of estrogen-responsive elements.

-

Cell Plating: Seed the cells in a 96-well plate and allow them to attach.

-

Compound Exposure: Expose the cells to a range of concentrations of the test organosiloxane. Include a vehicle control, a reference estrogen (e.g., 17β-estradiol) as a positive control, and a negative control.

-

Incubation: Incubate the plates for a specified period to allow for receptor binding, transcriptional activation, and reporter gene expression.

-

Lysis and Luciferase Assay: Lyse the cells and measure the activity of the reporter enzyme (luciferase) using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the transcriptional activation of the estrogen receptor. Compare the response of the test compound to the positive control to determine its estrogenic activity[10][21].

Mandatory Visualizations

Signaling Pathway

Experimental Workflows

Conclusion

The safe handling of organosiloxanes is a critical component of responsible research and development. While many high-molecular-weight silicones are considered safe and biocompatible, researchers must remain vigilant about the potential hazards associated with certain classes of these compounds, particularly low-molecular-weight and cyclic siloxanes. A thorough understanding of the physicochemical properties, potential toxicities, and appropriate handling procedures is paramount. By implementing robust safety protocols, including the consistent use of personal protective equipment and adherence to established experimental guidelines for safety assessment, the scientific community can continue to innovate with these versatile materials while ensuring the well-being of laboratory personnel and the integrity of their research.

References

- 1. chemsafetypro.com [chemsafetypro.com]

- 2. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 3. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. greenlight.guru [greenlight.guru]

- 5. researchgate.net [researchgate.net]

- 6. iivs.org [iivs.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. TLV Chemical Substances Introduction - ACGIH [acgih.org]

- 10. In vitro and in vivo evaluation of the estrogenic, androgenic, and progestagenic potential of two cyclic siloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Determining chemical air equivalency using silicone personal monitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. silicones.eu [silicones.eu]

- 15. osha.gov [osha.gov]

- 16. oecd.org [oecd.org]

- 17. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 18. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Citotoxicity evaluation of three dental adhesives on vero cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. academic.oup.com [academic.oup.com]

Environmental persistence and biodegradability of siloxanes

An In-depth Technical Guide on the Environmental Persistence and Biodegradability of Siloxanes

Audience: Researchers, scientists, and drug development professionals.

Abstract

Siloxanes, a class of organosilicon compounds ubiquitous in industrial and consumer products, have come under scientific scrutiny due to their environmental persistence and potential for bioaccumulation. Characterized by a stable silicon-oxygen backbone, these compounds exhibit unique physicochemical properties that, while beneficial for a myriad of applications, also govern their fate in the environment. This technical guide provides a comprehensive overview of the environmental persistence and degradation pathways of linear and cyclic siloxanes. It details the primary mechanisms of breakdown—hydrolysis in terrestrial and aquatic systems and oxidation in the atmosphere—and presents quantitative data on degradation rates. Furthermore, this document outlines the key experimental methodologies employed to study these processes, offering a resource for researchers investigating the environmental lifecycle of these important compounds.

Introduction to Siloxanes

Siloxanes are polymers composed of repeating siloxane units (–R₂Si–O–), where R is typically a methyl group.[1] They can be broadly categorized into two main forms:

-

Linear Polydimethylsiloxanes (PDMS): High molecular weight polymers that are viscous, thermally stable, and chemically inert fluids.[1][2]

-

Cyclic Volatile Methyl Siloxanes (cVMS): Low molecular weight compounds, such as octamethylcyclotetrasiloxane (D4), decamethylcyclopentasiloxane (D5), and dodecamethylcyclohexasiloxane (D6), which are characterized by high volatility.[3]

Their unique properties, including thermal stability, low surface tension, and physiological inertness, have led to their widespread use in personal care products, medical devices, sealants, and industrial process aids.[1][3] However, their extensive use and inherent stability result in their release and distribution into the environment, raising concerns about their persistence and long-term ecological impact.[4] Several prominent cVMS are now classified as substances of very high concern (SVHCs) due to their persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) properties.

Environmental Fate and Degradation Pathways

Contrary to early assumptions of being environmentally inert, siloxanes undergo slow degradation through several abiotic and biotic pathways.[3][5] The specific pathway and rate are highly dependent on the molecular structure of the siloxane and the environmental compartment it resides in.

Terrestrial and Aquatic Environments: Hydrolysis

In soil and water, the primary degradation mechanism for high molecular weight PDMS is hydrolysis.[5][6] This abiotic process involves the cleavage of the siloxane (Si-O-Si) bonds.

-

Mechanism: The process is catalyzed by minerals in soil or by acidic or alkaline conditions in water.[6][7] It breaks down the long polymer chains into smaller, water-soluble silanol-terminated oligomers and, ultimately, dimethylsilanediol (DMSD).[5][6][8]

-

Subsequent Fate of DMSD: DMSD is a key intermediate. It can either volatilize into the atmosphere or undergo biodegradation by soil microorganisms, such as Arthrobacter and Fusarium oxysporium schlechtendahl, which break it down into benign end-products like silica, carbon dioxide, and water.[5][8][9]

Atmospheric Environment: Oxidation

For cVMS and other volatile siloxanes, the atmosphere is the primary environmental sink and the main location of their degradation.[3][10]

-

Mechanism: The dominant degradation process is oxidation initiated by hydroxyl (OH) radicals during the daytime.[3][5][11] Reactions with ozone (O₃) and nitrate (NO₃) radicals are considered negligible.[3][5] The reaction begins with the abstraction of a hydrogen atom from a methyl group, forming an alkyl radical. This radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•), which then undergoes further reactions, leading to the breakdown of the parent molecule.[11]

-

Atmospheric Lifetime: This oxidation process limits the atmospheric lifetime of cVMS to a period of days to weeks, preventing them from persisting indefinitely but allowing for long-range transport to remote regions like the Arctic.[3]

Quantitative Degradation Data

The rates of siloxane degradation vary significantly across different compounds and environmental conditions. The following tables summarize key quantitative data from scientific literature.

Table 1: Atmospheric Lifetimes of Cyclic Volatile Methyl Siloxanes (cVMS)

| Compound | Common Name | Atmospheric Lifetime (Days) | Reference |

|---|---|---|---|

| Hexamethylcyclotrisiloxane | D3 | ~30 | [3] |

| Octamethylcyclotetrasiloxane | D4 | 7.5 - 12 | [3] |

| Decamethylcyclopentasiloxane | D5 | 7.5 - 12 | [3] |

| Dodecamethylcyclohexasiloxane | D6 | ~2 | [3] |

Lifetimes are based on oxidation by OH radicals.

Table 2: PDMS Hydrolysis Rates in Aqueous Solutions at 24°C

| Condition | pH | Degradation Rate (mgSi L⁻¹ day⁻¹) | Reference |

|---|---|---|---|

| Acidic (HCl) | 2 | 0.07 | [7][12] |

| Neutral (Demineralized Water) | 6 | 0.002 | [7][12] |

| Alkaline (NaOH) | 12 | 0.28 | [7][12] |

These rates were determined under accelerated lab conditions.

Table 3: PDMS Degradation in a Field Soil Study

| Treatment Level | PDMS Half-Life (Weeks) | Degradation Rate (g PDMS m⁻² day⁻¹) | Reference |

|---|---|---|---|

| Low | 4.5 | 0.26 | [8] |

| Medium | 5.3 | 0.44 | [8] |

| High | 9.6 | 0.44 | [8] |

Study conducted on a silt loam soil, indicating the degradation capacity of the soil can be saturated at high concentrations.

Key Experimental Methodologies

The study of siloxane degradation requires robust and sensitive analytical methods to accurately quantify parent compounds and their degradation products in complex environmental matrices.

Sample Collection and Analysis

A typical workflow for analyzing volatile siloxanes in a gaseous matrix like biogas is outlined below.

-

Sample Collection (Air/Biogas): Common techniques include collecting whole air samples in passivated stainless steel (Summa™) canisters or Tedlar® bags, or drawing a known volume of gas through adsorbent tubes containing materials like activated charcoal.[13][14][15] Canisters are often preferred for their ease of use and accuracy.[15]

-

Analytical Instrumentation: The primary analytical technique is gas chromatography (GC) for separation, coupled with a detector for identification and quantification.[6][13]

-

Mass Spectrometry (MS): Provides definitive identification of compounds based on their mass fragmentation patterns.[16]

-

Flame Ionization Detector (FID): A general-purpose detector for carbon-containing compounds.[13]

-

Atomic Emission Detector (AED): Can be tuned to specifically detect silicon, offering high selectivity for siloxanes.[13][17]

-

-

High MW Polydisperse Samples: For high molecular weight PDMS, High-Pressure Size Exclusion Chromatography (HP-SEC) is used to determine molecular weight distributions and monitor degradation.[6]

Protocol for Accelerated Aqueous Hydrolysis

This protocol is a generalized procedure based on published studies to assess the hydrolysis rate of PDMS.[6][7]

-

Preparation: Prepare aqueous solutions of known pH using buffers or by adding acid (e.g., HCl) or base (e.g., KOH, NaOH).

-

Incubation: Add a known mass of PDMS fluid to the aqueous solution in a sealed reaction vessel. Maintain the mixture at a constant, often elevated, temperature (e.g., 70°C) to accelerate the reaction.[6]

-

Sampling: At predetermined time intervals (e.g., 24, 48, 72 hours, and longer), take aliquots of the aqueous phase or sacrifice entire reactors.

-

Extraction (for remaining PDMS): If quantifying the disappearance of the parent polymer, the remaining undissolved PDMS can be extracted using a non-polar solvent like chloroform.[6]

-

Quantification:

-

Aqueous Phase: Analyze the aqueous phase for water-soluble degradation products (silanols) using appropriate derivatization followed by GC-MS or by silicon-specific analysis.

-

Organic Phase: Evaporate the solvent from the extract and analyze the residual PDMS using HP-SEC to observe changes in molecular weight distribution.[6]

-

-

Kinetics: Calculate the degradation rate based on the appearance of soluble silicon products or the disappearance of the parent PDMS over time.[7]

Protocol for Field Soil Degradation

This protocol is a generalized procedure based on published field studies.[8]

-

Site Preparation: Establish replicate plots in a field with well-characterized soil. Isolate plots to prevent runoff.

-

Application: Apply a known amount of the silicone polymer (e.g., ¹⁴C-labeled PDMS for easy tracking) to the surface of the soil plots at different concentration levels (e.g., low, medium, high).

-

Sampling: Collect soil cores from each plot at regular intervals over a period of weeks to months. Section the cores by depth (e.g., 0-5 cm, 5-10 cm) to assess vertical movement.

-

Extraction: Extract the soil samples with a suitable solvent system to recover the parent PDMS and its degradation products.

-

Analysis:

-

Quantify the remaining parent PDMS using techniques like HP-SEC or GC-MS.

-

Identify and quantify the primary degradation product, DMSD.

-

If using a radiolabel, use liquid scintillation counting to determine the total amount of ¹⁴C remaining and potentially trap evolved ¹⁴CO₂ to measure mineralization.

-

-

Data Analysis: Calculate the half-life of the PDMS in the soil under natural conditions and assess the formation and dissipation of key metabolites.[8]

Conclusion

Siloxanes are environmentally persistent compounds, but they are not entirely inert. Their degradation is a slow process, highly dependent on the specific siloxane and the environmental compartment. Volatile siloxanes are primarily removed from the environment via atmospheric oxidation by OH radicals, with lifetimes on the order of days to weeks. Higher molecular weight polymers, such as PDMS, degrade predominantly in soil and sediment through a multi-step process initiated by abiotic hydrolysis to form dimethylsilanediol (DMSD), which can then be biodegraded or volatilize. Understanding these distinct pathways and their kinetics is critical for accurately assessing the environmental risk and long-term fate of this widely used class of chemicals. Continued research, employing standardized and sensitive analytical protocols, is essential for refining environmental models and informing regulatory decisions.

References

- 1. Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. doria.fi [doria.fi]

- 3. pjoes.com [pjoes.com]

- 4. www2.mst.dk [www2.mst.dk]

- 5. researchgate.net [researchgate.net]

- 6. doria.fi [doria.fi]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Atmospheric Degradation of Cyclic Volatile Methyl Siloxanes: Radical Chemistry and Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scientificspectator.com [scientificspectator.com]

- 13. eurofinsus.com [eurofinsus.com]

- 14. scientificspectator.com [scientificspectator.com]

- 15. entechinst.com [entechinst.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Polymerization of Vinylpentamethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylpentamethyldisiloxane (VPMS) is a versatile organosilicon monomer that holds significant promise in the development of advanced materials for a variety of scientific and industrial applications, including in the biomedical and pharmaceutical fields. Its unique chemical structure, featuring a reactive vinyl group attached to a compact disiloxane backbone, allows it to be a key building block in the synthesis of specialized silicone polymers. This technical guide provides a comprehensive overview of the polymerization of VPMS, focusing on the primary methods of anionic and free-radical polymerization. Detailed experimental protocols, quantitative data, and visual representations of the polymerization processes are presented to aid researchers in the synthesis and characterization of poly(this compound) and related copolymers.

Properties of this compound Monomer

A foundational understanding of the monomer's properties is crucial for designing and controlling its polymerization.

| Property | Value |

| CAS Number | 1438-79-5 |

| Molecular Formula | C₇H₁₈OSi₂ |

| Molecular Weight | 174.39 g/mol |

| Boiling Point | 120 °C |

| Density | 0.787 g/mL |

| Flash Point | 12 °C |

| Purity | Typically >97% |

Anionic Polymerization of this compound

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI), a hallmark of "living" polymerization.[1] This method is particularly effective for vinyl monomers with electron-withdrawing groups, and while the vinyl group in VPMS is not strongly electron-withdrawing, the use of potent organolithium initiators can effectively induce polymerization.

Experimental Protocol: Anionic Polymerization of VPMS

This protocol is based on established procedures for the anionic polymerization of other vinyl monomers using butyllithium.[2][3]

Materials:

-

This compound (VPMS), purified by distillation over calcium hydride.

-

n-Butyllithium (n-BuLi) in hexane, standardized solution.

-

Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

-

Anhydrous methanol.

-

Anhydrous hexane.

-

Inert gas (Argon or Nitrogen).

Procedure:

-

Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and then filled with inert gas.

-

Solvent Addition: Anhydrous THF is transferred to the reaction flask via cannula.

-

Monomer Addition: The desired amount of purified VPMS is added to the THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Initiation: A calculated amount of n-BuLi solution is added dropwise to the stirred monomer solution. The amount of initiator will determine the target molecular weight of the polymer. The reaction mixture may develop a characteristic color, indicating the presence of living anionic chain ends.

-

Polymerization: The reaction is allowed to proceed at -78 °C for a specified time (e.g., 2-4 hours).

-

Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol, which protonates the living carbanionic chain ends. The color of the reaction mixture should disappear.

-

Polymer Isolation: The reaction mixture is allowed to warm to room temperature. The polymer is precipitated by pouring the solution into a large volume of a non-solvent, such as methanol or a hexane/methanol mixture.

-

Purification and Drying: The precipitated polymer is collected by filtration or decantation, redissolved in a minimal amount of a suitable solvent (e.g., THF or toluene), and re-precipitated. This process is repeated to remove any unreacted monomer and initiator residues. The final polymer is dried under vacuum to a constant weight.

Quantitative Data from a Hypothetical Anionic Polymerization of VPMS

The following table presents hypothetical data for a series of anionic polymerizations of VPMS, illustrating the effect of the monomer-to-initiator ratio on the resulting polymer's molecular weight and PDI. In living anionic polymerization, the number-average molecular weight (Mn) is directly proportional to the ratio of the mass of the monomer to the moles of the initiator.

| Experiment | [Monomer]/[Initiator] Ratio | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | Mw ( g/mol ) (GPC) | PDI (Mw/Mn) |

| 1 | 50 | 8,720 | 8,500 | 9,180 | 1.08 |

| 2 | 100 | 17,440 | 16,900 | 18,420 | 1.09 |

| 3 | 200 | 34,880 | 33,500 | 36,850 | 1.10 |

GPC: Gel Permeation Chromatography

Anionic Polymerization Workflow

Free-Radical Polymerization of this compound

Free-radical polymerization is a versatile and widely used method for polymerizing a broad range of vinyl monomers.[1] This technique typically employs a radical initiator that decomposes upon heating or exposure to light to generate free radicals, which then initiate the polymerization chain reaction.

Experimental Protocol: Free-Radical Polymerization of VPMS

This protocol is based on general procedures for the free-radical polymerization of vinyl monomers using AIBN as the initiator.[4]

Materials:

-

This compound (VPMS), purified by passing through a column of basic alumina to remove inhibitors.

-

Azobisisobutyronitrile (AIBN), recrystallized from methanol.

-

Anhydrous toluene or other suitable solvent.

-

Methanol.

-

Inert gas (Argon or Nitrogen).

Procedure:

-

Reaction Setup: A reaction flask equipped with a condenser, magnetic stir bar, and an inert gas inlet is charged with the purified VPMS and anhydrous toluene.

-

Initiator Addition: The desired amount of AIBN is added to the solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.

-

Degassing: The reaction mixture is thoroughly degassed by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: The reaction flask is placed in a preheated oil bath at a specific temperature (e.g., 60-80 °C) to initiate the thermal decomposition of AIBN and start the polymerization. The reaction is allowed to proceed for a set period (e.g., 6-24 hours).

-

Polymer Isolation: After the desired reaction time, the flask is cooled to room temperature. The polymer is isolated by precipitating the viscous solution into a large volume of a non-solvent, such as methanol.

-

Purification and Drying: The precipitated polymer is collected, redissolved in a small amount of toluene, and re-precipitated into methanol. This purification step is repeated to ensure the removal of unreacted monomer and initiator fragments. The final polymer is dried in a vacuum oven until a constant weight is achieved.

Quantitative Data from a Hypothetical Free-Radical Polymerization of VPMS

The following table presents hypothetical data for the free-radical polymerization of VPMS, showing the effect of initiator concentration on the polymer's molecular weight and PDI. Generally, higher initiator concentrations lead to lower molecular weight polymers and can result in broader molecular weight distributions.

| Experiment | [Monomer] (mol/L) | [AIBN] (mol/L) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (GPC) | Mw ( g/mol ) (GPC) | PDI (Mw/Mn) |

| 1 | 2.0 | 0.01 | 70 | 12 | 65 | 25,000 | 47,500 | 1.9 |

| 2 | 2.0 | 0.02 | 70 | 12 | 75 | 18,000 | 36,000 | 2.0 |

| 3 | 2.0 | 0.04 | 70 | 12 | 82 | 12,000 | 25,200 | 2.1 |

GPC: Gel Permeation Chromatography

Free-Radical Polymerization Signaling Pathway

Characterization of Poly(this compound)

The synthesized poly(this compound) can be characterized by a variety of analytical techniques to determine its molecular weight, molecular weight distribution, chemical structure, and thermal properties.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the polymer structure and determine the extent of monomer conversion.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the monomer and polymer.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Conclusion

This technical guide has provided a detailed overview of the polymerization of this compound via anionic and free-radical methods. The experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and scientists engaged in the synthesis and development of novel silicone-based materials. The ability to control the polymerization of VPMS opens up possibilities for creating polymers with tailored properties for a wide range of applications, from advanced coatings and elastomers to specialized materials for the pharmaceutical and biomedical industries. Further research into controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could offer even greater control over the architecture of poly(this compound) and its copolymers.

References

- 1. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 2. Procedures for Homogeneous Anionic Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 778. Anionic polymerisation of vinyl monomers with butyl-lithium - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. Poly Dispersity Index (PDI) [simply.science]

The Siloxane Backbone: A Technical Guide for Polymer Chemists in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

The siloxane backbone, characterized by its repeating silicon-oxygen (Si-O) units, forms the foundation of a versatile and widely utilized class of polymers known as polysiloxanes or silicones.[1][2] This unique inorganic backbone imparts a remarkable combination of properties, including high thermal stability, flexibility at low temperatures, chemical inertness, and biocompatibility, making polysiloxanes indispensable in numerous high-performance applications, particularly within the biomedical and pharmaceutical fields.[3][4] This technical guide provides an in-depth exploration of the core chemistry of the siloxane backbone, detailing its structure, properties, synthesis, and characterization, with a focus on its relevance to drug development.

The Unique Structure of the Siloxane Backbone

The fundamental repeating unit of a polysiloxane is –[R₂SiO]–, where 'R' represents an organic side group, most commonly a methyl (CH₃) group in polydimethylsiloxane (PDMS), the most prevalent silicone polymer.[5] The Si-O bond is the cornerstone of the siloxane chain and possesses distinct characteristics compared to the carbon-carbon (C-C) bonds that form the backbone of most organic polymers.[2][6]

The Si-O bond is significantly longer (approximately 1.64 Å) than a C-C bond (approximately 1.53 Å), and the Si-O-Si bond angle is considerably larger and more flexible (around 143°) than the tetrahedral angle in alkanes (approximately 109.5°).[2][6][7] This structural flexibility, coupled with a very low rotational energy barrier (approximately 2.5 kJ/mol), allows for a high degree of conformational freedom in the polymer chain.[8] This inherent mobility is a key contributor to the low glass transition temperatures (Tg) and excellent flexibility of polysiloxanes, even at very low temperatures.[4][7]

Key Physicochemical Properties

The distinct nature of the siloxane backbone gives rise to a unique set of physicochemical properties that are highly advantageous for a range of applications, including drug delivery.

Data Presentation: Structural and Thermal Properties of Polysiloxanes

The following tables summarize key quantitative data related to the structure and thermal properties of the siloxane backbone and common polysiloxanes.

Table 1: Structural Parameters of the Siloxane Backbone

| Parameter | Value | Reference |

| Si-O Bond Length | ~1.64 Å | [6][7] |

| Si-C Bond Length | ~1.85 Å | - |

| Si-O-Si Bond Angle | ~143° | [6][7] |

| O-Si-O Bond Angle | ~110° | [7] |

| Rotational Energy Barrier (Si-O bond) | ~2.5 kJ/mol | [8] |

Table 2: Thermal Properties of Selected Polysiloxanes

| Polymer | Glass Transition Temperature (Tg) | Onset Degradation Temperature (Nitrogen) | Reference |

| Polydimethylsiloxane (PDMS) | -125 °C | 350-400 °C | [4][9] |

| Polymethylphenylsiloxane (PMPS) | -28 °C | >400 °C | - |

| Polydiphenylsiloxane (PDPS) | 48 °C | >450 °C | - |

| Hydroxyl-terminated PDMS (Short Chain) | -27.5 °C | ~380 °C | [9] |

| Hydroxyl-terminated PDMS (Long Chain) | -40.8 °C | ~420 °C | [9] |

Synthesis of the Siloxane Backbone

Polysiloxanes are primarily synthesized through two main routes: hydrolysis and condensation of chlorosilanes, and ring-opening polymerization (ROP) of cyclic siloxanes.[10][11] ROP is often the preferred method for producing high molecular weight, well-defined polymers.[10]

Experimental Protocol: Anionic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane (D₄)

This protocol describes a typical laboratory-scale synthesis of polydimethylsiloxane via anionic ROP of D₄.

Materials:

-

Octamethylcyclotetrasiloxane (D₄), dried over CaH₂ and distilled under reduced pressure.

-

Anhydrous Toluene.

-

Initiator: Potassium hydroxide (KOH) or a potassium siloxanolate solution.

-

Terminating agent: Acetic acid or chlorotrimethylsilane.

Procedure:

-

Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a reflux condenser is assembled.

-

Monomer Charging: The purified D₄ monomer (e.g., 100 g) and anhydrous toluene (e.g., 100 mL) are charged into the reactor under a positive nitrogen atmosphere.

-